molecular formula C13H14ClN3 B1613722 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 300552-48-1

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B1613722
CAS No.: 300552-48-1
M. Wt: 247.72 g/mol
InChI Key: BUZIXXIZRXBELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Framework and Nomenclature

The molecular architecture of this compound is defined by its bicyclic 6-6 fused ring system, where a tetrahydropyridine ring is condensed with a pyrimidine ring in a [4,3-d] arrangement. The compound possesses the molecular formula C13H14ClN3, corresponding to an average molecular mass of 247.726 daltons and a monoisotopic mass of 247.087625 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound (1:1). Alternative nomenclature systems recognize this compound as Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-phenyl-, hydrochloride (1:1).

The structural framework incorporates three distinct nitrogen atoms within the heterocyclic system, contributing to the compound's unique electronic properties and chemical reactivity. The phenyl substituent at the 2-position provides an aromatic component that influences both the compound's physicochemical properties and its potential for π-π stacking interactions. The tetrahydro designation indicates the partial saturation of the pyridine ring portion, specifically at positions 5, 6, 7, and 8, which distinguishes this compound from its fully aromatic pyrido[4,3-d]pyrimidine analogs. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically the most basic nitrogen within the ring system, resulting in enhanced water solubility and crystalline stability.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C13H14ClN3
Average Molecular Mass 247.726 g/mol
Monoisotopic Mass 247.087625 g/mol
ChemSpider Identification 11348128
Chemical Abstracts Service Registry Number 300552-48-1
Molecular Database Number MFCD11521533

The three-dimensional conformation of the molecule is influenced by the chair-like configuration of the tetrahydropyridine ring and the planar geometry of both the pyrimidine ring and the phenyl substituent. These structural features contribute to the compound's ability to participate in various intermolecular interactions, including hydrogen bonding through the nitrogen atoms and hydrophobic interactions via the phenyl group. The bicyclic framework provides rigidity to the molecular structure while maintaining sufficient flexibility in the saturated ring portion to accommodate conformational changes during chemical transformations.

Historical Development in Heterocyclic Chemistry

The development of pyrido[4,3-d]pyrimidine chemistry traces its origins to the broader advancement of heterocyclic synthetic methodology that emerged in the late 19th and early 20th centuries. The foundational work in pyrimidine chemistry began with Grimaux's synthesis of barbituric acid in 1879, followed by Pinner's systematic studies of pyrimidine derivatives starting in 1884, where he first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction.

The evolution toward fused pyridopyrimidine systems represented a significant advancement in heterocyclic chemistry, with researchers recognizing the potential for creating more complex molecular architectures by combining the electronic properties of both pyridine and pyrimidine ring systems. The pyrido[4,3-d]pyrimidine framework specifically emerged as an important target due to its structural relationship to naturally occurring pteridine derivatives and its potential applications in medicinal chemistry. Early synthetic approaches focused on the construction of the bicyclic framework through various cyclization strategies, including thermal cyclocondensation reactions and multicomponent synthesis approaches.

The specific development of 2-phenyl-substituted pyrido[4,3-d]pyrimidines gained momentum through investigations into structure-activity relationships within this heterocyclic class. Researchers discovered that the introduction of aromatic substituents at specific positions could significantly influence both the chemical reactivity and biological activity of these compounds. The synthesis of tetrahydro derivatives, including 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, became particularly important as these partially saturated systems often exhibited enhanced stability and unique reactivity patterns compared to their fully aromatic counterparts.

Contemporary synthetic methodologies for pyrido[4,3-d]pyrimidine construction have evolved to include sophisticated approaches such as multicomponent reactions, metal-catalyzed cross-coupling procedures, and cascade cyclization sequences. These modern techniques have enabled the efficient preparation of complex substituted derivatives while providing access to previously challenging molecular targets. The development of practical synthetic routes has been crucial for enabling detailed studies of the chemical and biological properties of compounds like this compound.

Position Within Pyridopyrimidine Derivative Classification

The classification of pyridopyrimidine derivatives is based on the specific fusion pattern between the pyridine and pyrimidine ring systems, resulting in four distinct structural isomers: pyrido[2,3-d]pyrimidines, pyrido[3,2-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines. Each isomer exhibits unique electronic properties, synthetic accessibility, and biological activity profiles. This compound belongs to the pyrido[4,3-d]pyrimidine subfamily, which is characterized by the fusion of the pyrimidine ring to positions 4 and 3 of the pyridine ring system.

Within the pyrido[4,3-d]pyrimidine class, compounds can be further categorized based on their saturation state and substitution patterns. The tetrahydro designation places this compound within the partially saturated subclass, distinguishing it from fully aromatic pyrido[4,3-d]pyrimidines and more extensively saturated hexahydro or octahydro derivatives. The presence of the phenyl substituent at the 2-position represents a common structural motif within this chemical class, as aromatic substitution at this position often enhances both synthetic utility and biological activity.

Table 2: Classification of Pyridopyrimidine Structural Isomers

Isomer Type Fusion Pattern Common Applications Structural Features
Pyrido[2,3-d]pyrimidine Positions 2,3 Dihydrofolate reductase inhibitors High aromatic character
Pyrido[3,2-d]pyrimidine Positions 3,2 Kinase inhibitors Moderate synthetic accessibility
Pyrido[3,4-d]pyrimidine Positions 3,4 Anticancer agents Unique electronic properties
Pyrido[4,3-d]pyrimidine Positions 4,3 Synthetic intermediates Versatile reactivity patterns

The pyrido[4,3-d]pyrimidine framework has gained particular recognition for its utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. This versatility stems from the presence of multiple reactive sites within the molecule, including nitrogen atoms that can participate in electrophilic substitution reactions and the partially saturated ring system that can undergo various oxidation and reduction transformations. The 5,6,7,8-tetrahydro substitution pattern specifically provides access to unique reactivity at the saturated carbon centers while maintaining the electronic characteristics of the pyrimidine ring.

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;/h1-5,9,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZIXXIZRXBELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624874
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300552-48-1
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Example Protocol :

  • Cyclocondense piperidin-4-one with glycinamide in DMF/K₂CO₃ to form the bicyclic ketone.
  • Triflate the ketone using triflic anhydride to generate a reactive intermediate.
  • Perform palladium-catalyzed Suzuki coupling with phenylboronic acid to introduce the phenyl group.

Chlorination and Salt Formation

The final hydrochloride salt is generated via chlorination of the pyrimidine nitrogen followed by acid treatment:

  • Treat the free base with POCl₃ in the presence of DBU (1,8-diazabicycloundec-7-ene) at 50–70°C.
  • Neutralize with HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Piperidin-4-one, glycinamide 70–80
Suzuki Coupling Pd(PPh₃)₄, PhB(OH)₂ 75–85
Chlorination POCl₃, DBU, 70°C 90–95

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate cyclization:

  • Reactants : Methyl acrylate, malononitrile, phenyl guanidine.
  • Conditions : Microwave at 120°C for 30–60 minutes.
  • Advantages : Reduces reaction time from hours to minutes; improves yield to 70–75%.

Procedure :

  • Mix methyl acrylate, malononitrile, and phenyl guanidine in ethanol.
  • Irradiate under microwave conditions.
  • Isolate the product via acid precipitation.

Alternative Routes via Gewald Reaction

For derivatives with electron-withdrawing groups:

  • Perform a Gewald reaction using ethyl cyanoacetate and sulfur in ethanol/morpholine.
  • Cyclize with formamidine acetate in DMF at 100°C.

Key Reaction :

$$
\text{Ethyl cyanoacetate} + \text{Sulfur} \xrightarrow{\text{morpholine}} \text{Thienopyrimidine intermediate} \xrightarrow{\text{formamidine acetate}} \text{Core structure}
$$

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Cyclocondensation Scalable, minimal byproducts Multi-step, long reaction time 70–80
Suzuki Coupling High regioselectivity Requires palladium catalysts 75–85
Microwave-Assisted Fast, energy-efficient Specialized equipment needed 70–75
Gewald Reaction Versatile for substitutions Toxic reagents (e.g., sulfur) 60–65

Critical Considerations

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is essential for high-purity hydrochloride salts.
  • Analytical Validation : Confirm structures via ¹H/¹³C NMR, IR, and mass spectrometry. Key NMR signals include δ 8.5–9.0 ppm (pyrimidine protons) and δ 2.3–3.5 ppm (tetrahydro ring protons).

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight Substituent(s) Core Structure Key Properties/Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride C₁₃H₁₄ClN₃ 247.726 Phenyl (C-2) Pyrido[4,3-d]pyrimidine Kinase inhibition, cytotoxic agents
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₇H₁₂Cl₂N₄ 223.101 Amine (C-2) Pyrido[4,3-d]pyrimidine Intermediate for functionalization
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride C₇H₉Cl₂N₃ 206.07 Chloro (C-2) Pyrido[4,3-d]pyrimidine Cross-coupling reactions
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride C₈H₁₂ClN₃ 185.65 Methyl (C-4) Pyrido[4,3-d]pyrimidine Solubility studies
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride C₁₄H₁₅Cl₂N₃ 296.19 Benzyl (C-7), Chloro (C-4) Pyrido[3,4-d]pyrimidine Structural diversity exploration

Key Observations :

  • Substituent Effects : The phenyl group at C-2 enhances π-π stacking in target binding compared to smaller substituents like chloro or amine .
  • Core Modifications : Pyrido[3,4-d]pyrimidine derivatives (e.g., ) exhibit distinct ring fusion geometry, impacting molecular planarity and protein interactions.

Crystallographic and Conformational Insights

  • Target Compound : Aryl substituents like phenyl induce planar arrangements in fused-ring systems, as seen in related structures where dihedral angles between aromatic rings are minimized (e.g., 2.66° in ).
  • Hydrochloride Salt Effects: Mono-hydrochloride salts (as in the target compound) improve aqueous solubility compared to free bases, while dihydrochloride salts (e.g., ) may enhance crystallinity .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound exhibits potential as an inhibitor of key kinases involved in various cellular signaling pathways, making it a subject of interest for cancer therapy and other therapeutic applications.

  • Molecular Formula : C₁₃H₁₄ClN₃
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 300552-48-1

The primary biological activity of this compound is attributed to its inhibition of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.

Target Kinases

  • mTOR Kinase : Inhibition leads to reduced cell growth and proliferation.
  • PI3K : Plays a vital role in signaling pathways that control cellular functions.

Biological Activity and Efficacy

Research indicates that this compound demonstrates potent inhibitory effects on tumor cell lines. For instance:

  • Inhibition of Tumor Growth : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines by disrupting the PI3K/AKT/mTOR signaling pathway.
  • Cell Viability Assays : In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer types:
    • HepG2 Cells : Demonstrated significant reduction in cell viability with a notable decrease in phospho-RSK levels.
    • MDA-MB-231 Cells : Exhibited cytotoxic effects with IC50 values around 27.6 μM for derivatives related to this compound.

Table 1: Summary of Biological Activity

Cell LineIC50 (μM)Mechanism
HepG225.5mTOR inhibition
MDA-MB-23127.6PI3K/AKT pathway disruption
A549 (Lung Cancer)30.0Induction of apoptosis

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell proliferation rates due to its action on mTOR signaling pathways. The study utilized various concentrations to establish dose-response relationships.
  • Breast Cancer Research : In research focusing on breast cancer cells (MDA-MB-231), the compound showed selective cytotoxicity and was able to induce apoptosis through activation of caspases and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors. For example, chlorinated intermediates like 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 880361-75-1, ) are alkylated or arylated using palladium-catalyzed cross-coupling reactions. Key intermediates include 4-chloro derivatives (e.g., 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, ), which can be functionalized with phenyl groups via Suzuki-Miyaura coupling.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer : X-ray crystallography is critical for resolving the bicyclic pyrido-pyrimidine core. For related compounds (e.g., 6-benzyl-4-ethyl derivatives), single-crystal X-ray diffraction confirmed bond angles and torsion angles (Acta Cryst. E67, o2516, ). Complementary NMR analysis (¹H/¹³C, HSQC) should focus on distinguishing tetrahydropyridine ring protons (δ 1.5–3.0 ppm) and aromatic pyrimidine protons (δ 7.0–8.5 ppm).

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the pyrimidine ring. Similar tetrahydropyrido-pyrimidine hydrochlorides (e.g., CAS 1187830-77-8) degrade under prolonged exposure to humidity, requiring desiccants and moisture-proof packaging .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. For structurally similar compounds (e.g., 2-cyclopropyl analogs), no acute toxicity is reported, but chronic exposure risks necessitate adherence to GHS guidelines (H302, H315 warnings, ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity in kinase inhibition assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies on pyrido-pyrimidine analogs reveal that electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance kinase binding affinity. For example, 4-methoxy derivatives (CAS 1187830-54-1, ) show reduced activity compared to halogenated analogs, suggesting steric and electronic effects dominate target interactions .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different enzymatic assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding kinetics). For pyrido-pyrimidine derivatives, variations in buffer ionic strength significantly impact IC₅₀ reproducibility .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, half-life) be improved through derivatization?

  • Methodological Answer : Prodrug strategies, such as esterification of the pyrimidine nitrogen or incorporation of PEGylated side chains, enhance solubility. For related compounds (e.g., pyridostigmine derivatives), hydrochloride salts improve oral bioavailability by 40% compared to free bases .

Q. What computational methods are effective for predicting binding modes of this compound to ATP-binding pockets?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions. Focus on conserved hydrogen bonds between the pyrimidine N1 and kinase hinge regions. For validation, compare with crystallographic data from analogs like 3-aryl-pyrido[2,3-d]pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.